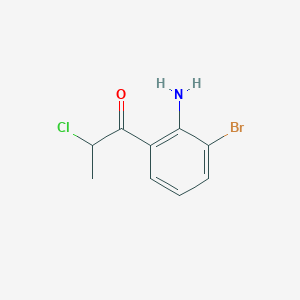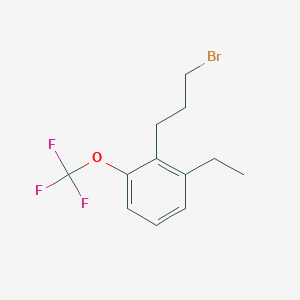
1-(2-Amino-3-bromophenyl)-2-chloropropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Amino-3-bromophenyl)-2-chloropropan-1-one is an organic compound that features a bromine atom, an amino group, and a chlorine atom attached to a propanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-3-bromophenyl)-2-chloropropan-1-one typically involves the reaction of 2-amino-3-bromobenzaldehyde with chloroacetone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product through a nucleophilic substitution mechanism.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Amino-3-bromophenyl)-2-chloropropan-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(2-Amino-3-bromophenyl)-2-chloropropan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Amino-3-bromophenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine and chlorine atoms can participate in halogen bonding. These interactions can affect the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-2-(4-bromophenyl)ethan-1-ol
- 1-(4-amino-2-hydroxyphenyl)ethan-1-one
- (1R)-1-(2-Chloro-4-fluorophenyl)ethan-1-ol
Uniqueness
1-(2-Amino-3-bromophenyl)-2-chloropropan-1-one is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity compared to similar compounds
Propiedades
Fórmula molecular |
C9H9BrClNO |
|---|---|
Peso molecular |
262.53 g/mol |
Nombre IUPAC |
1-(2-amino-3-bromophenyl)-2-chloropropan-1-one |
InChI |
InChI=1S/C9H9BrClNO/c1-5(11)9(13)6-3-2-4-7(10)8(6)12/h2-5H,12H2,1H3 |
Clave InChI |
ZGHIHIGOJWUBQB-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C1=C(C(=CC=C1)Br)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Propanone, 1-bromo-3-[2-(trifluoromethyl)phenyl]-](/img/structure/B14065549.png)
![2-[(4-chlorobenzoyl)amino]-3-(2-oxo-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-yl)propanoic acid](/img/structure/B14065552.png)








![4-[2-(4-Acetamidophenyl)ethenyl]-1-methylquinolin-1-ium methyl sulfate](/img/structure/B14065610.png)


